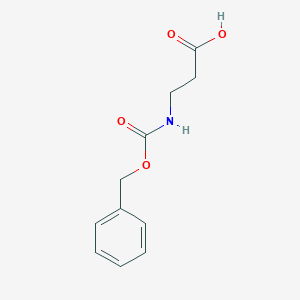

Z-beta-Ala-OH

Beschreibung

Z-beta-Ala-OH (N-Benzyloxycarbonyl-beta-alanine, CAS 2304-94-1) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.2 g/mol. The benzyloxycarbonyl (Z) group serves as a temporary protective moiety for the amine functionality, enabling selective reactions at the carboxylic acid group during solid-phase peptide synthesis (SPPS). This compound is commercially produced by Shanghai Hanhong Scientific Co., Ltd., which specializes in non-natural and D-type amino acids.

Its stability under acidic conditions and compatibility with standard coupling reagents (e.g., HOBt, EDCI) make it a versatile building block for constructing β-amino acid-containing peptides, which are increasingly studied for their enhanced metabolic stability and unique conformational properties.

Eigenschaften

IUPAC Name |

3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(14)6-7-12-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVGRLPYQJTKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177596 | |

| Record name | N-Benzyloxycarbonyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-94-1 | |

| Record name | N-(Benzyloxycarbonyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2304-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2304-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLOXYCARBONYL-BETA-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HUM5U2LG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The preparation of Z-beta-Ala-OH generally involves the following steps :

Reaction of Benzyl Chlorocarbamate with Sodium Carbonate: This reaction produces benzyl N-CBZ-methylcarbamate (N-benzyloxycarbonylmethylaminoformate).

Reaction with Sodium Hydroxide Solution: The product from the first step is then reacted with sodium hydroxide solution to yield Z-beta-Ala-OH.

Analyse Chemischer Reaktionen

Z-beta-Ala-OH undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Hydrogenation: The benzyloxycarbonyl group can be removed using catalytic hydrogenation (Pd-C, H2).

Wissenschaftliche Forschungsanwendungen

Z-beta-Ala-OH has several scientific research applications :

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: It serves as a protective group for amino acids in peptide synthesis.

Medicine: It is used in the synthesis of polypeptide drugs, protecting alanine residues during the synthesis process.

Industry: It is utilized in the preparation of various organic molecules for industrial applications.

Wirkmechanismus

The mechanism of action of Z-beta-Ala-OH involves its role as a protective group in peptide synthesis . It protects the amino group of alanine, preventing unwanted reactions during the synthesis process. The benzyloxycarbonyl group can be removed under specific conditions, such as catalytic hydrogenation, to yield the desired peptide .

Vergleich Mit ähnlichen Verbindungen

Z-beta-Ala-OH vs. Fmoc-beta-Ala-OH

The Fmoc group’s base sensitivity allows orthogonal deprotection in modern SPPS, whereas the Z group is preferred for acid-mediated strategies. Fmoc-beta-Ala-OH’s higher molecular weight and hydrophobicity may influence peptide solubility and purification.

Z-beta-Ala-OH vs. Boc-beta-Ala-OH

| Property | Z-beta-Ala-OH | Boc-beta-Ala-OH |

|---|---|---|

| Protecting Group | Z | tert-Butoxycarbonyl (Boc) |

| Deprotection Conditions | Strong acids (e.g., TFA) | Moderate acids (e.g., HCl/dioxane) |

| Stability | Stable under mild acids | Less stable in prolonged acidic conditions |

Boc protection is often used in solution-phase synthesis due to its moderate deprotection requirements, while Z groups are favored in hybrid SPPS protocols.

Analogues with Modified Backbones or Side Chains

Z-beta-Ala-OH vs. H-β-(3-Benzothienyl)-Ala-OH

The benzothienyl side chain in H-β-(3-Benzothienyl)-Ala-OH enhances lipophilicity, making it suitable for membrane-permeable drug candidates, whereas Z-beta-Ala-OH is primarily a synthetic intermediate.

Z-beta-Ala-OH vs. Z-Ala-OH

The β-amino acid backbone of Z-beta-Ala-OH introduces steric and electronic constraints, enabling non-canonical peptide secondary structures compared to its α-analogue.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Biologische Aktivität

Z-beta-Ala-OH, also known as Z-beta-alanine hydroxylamine, is a derivative of beta-alanine, a naturally occurring beta-amino acid. This compound is of interest due to its potential biological activities, including its role in metabolic pathways and its implications in various physiological processes. This article explores the biological activity of Z-beta-Ala-OH, drawing from a range of studies and data.

Overview of Beta-Alanine

Beta-alanine is synthesized in the body from the degradation of dihydrouracil and carnosine. It serves as a precursor for carnosine and anserine, which are important dipeptides involved in muscle function and pH buffering during high-intensity exercise. Additionally, beta-alanine can be converted into malonate through transamination reactions, contributing to fatty acid biosynthesis .

Biological Mechanisms

1. Metabolic Pathways:

Z-beta-Ala-OH is involved in several metabolic pathways:

- Transamination Reactions: It can undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine, highlighting its role in amino acid metabolism .

- Neurotransmitter Activity: There is evidence that beta-alanine can act as a neurotransmitter, potentially replacing gamma-aminobutyric acid (GABA) at neuronal receptors, which may influence excitatory and inhibitory signaling in the nervous system .

2. Physiological Effects:

Recent studies have shown that supplementation with beta-alanine can enhance athletic performance by increasing muscle carnosine levels, thereby improving exercise capacity and delaying fatigue . The sustained-release formulations of beta-alanine have demonstrated improved bioavailability and reduced side effects compared to traditional formulations .

Research Findings

Case Studies:

A randomized controlled trial investigated the effects of a sustained-release formulation of beta-alanine on recreationally trained men. Participants who received 15 g/day for 30 days showed significant increases in serum triglycerides and LDL-cholesterol levels compared to baseline measurements. However, no significant differences were noted between the experimental and control groups regarding overall health markers .

Table 1: Summary of Key Findings from Clinical Trials

| Study | Participants | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| de Salazar et al. (2023) | 19 men (10 experimental, 9 placebo) | 15 g/day | 30 days | Increased triglycerides and LDL-cholesterol; no significant differences between groups |

| Ávila-Gandía et al. (2023) | World tour cyclists | 5 g four times daily | 1 week | Attenuated performance loss during overreaching training; no side effects reported |

Enzymatic Interactions

Z-beta-Ala-OH interacts with various enzymes that facilitate its metabolism:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.